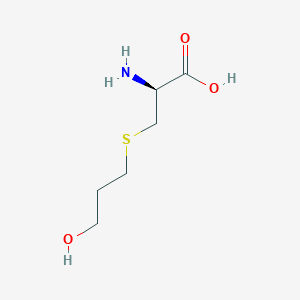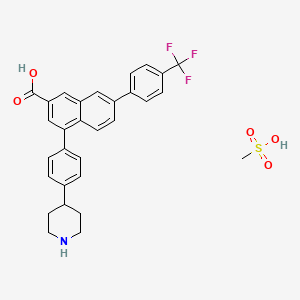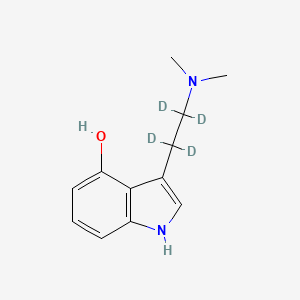
Psilocin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psilocin-d4: is a deuterated form of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. This compound is used primarily in scientific research as an internal standard in analytical chemistry, particularly in the study of psilocybin and psilocin metabolism and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of psilocin-d4 involves the incorporation of deuterium atoms into the psilocin molecule. One common method is the reduction of psilocybin-d4, which is synthesized by introducing deuterium into the precursor compounds. The process typically involves the following steps:
Synthesis of Deuterated Precursors: Deuterated tryptamine derivatives are prepared by substituting hydrogen atoms with deuterium in the starting materials.
Formation of Psilocybin-d4: The deuterated tryptamine is then phosphorylated to form psilocybin-d4.
Reduction to this compound: Psilocybin-d4 is reduced under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
化学反应分析
Types of Reactions: Psilocin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indolequinones, which are responsible for the blueing reaction observed in bruised mushrooms.
Reduction: Reduction reactions can convert psilocybin-d4 to this compound.
Substitution: Substitution reactions can occur at the indole ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Indolequinones and other oxidized derivatives.
Reduction: this compound from psilocybin-d4.
Substitution: Substituted indole derivatives.
科学研究应用
Psilocin-d4 is extensively used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of psilocybin and psilocin in biological samples.
Pharmacokinetics: Studying the metabolism and distribution of psilocybin and psilocin in the body.
Neuropharmacology: Investigating the effects of psilocybin and psilocin on the brain and their potential therapeutic applications in treating mental health disorders such as depression and anxiety.
Toxicology: Assessing the safety and toxicity of psilocybin and psilocin.
作用机制
Psilocin-d4, like psilocin, exerts its effects primarily through agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the psychedelic effects. The compound also affects other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, contributing to its overall pharmacological profile.
相似化合物的比较
Psilocin-d4 is similar to other deuterated tryptamines and indoleamines, such as:
Psilocybin-d4: The phosphorylated precursor of this compound.
Deuterated N,N-Dimethyltryptamine (DMT-d4): Another deuterated psychedelic compound.
Deuterated 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT-d4): A deuterated form of 5-MeO-DMT.
Uniqueness: this compound is unique due to its specific use as an internal standard in analytical chemistry, providing accurate quantification of psilocybin and psilocin in research studies. Its deuterated nature allows for precise tracking and differentiation from non-deuterated compounds in complex biological matrices.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
208.29 g/mol |
IUPAC 名称 |
3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i6D2,7D2 |
InChI 键 |
SPCIYGNTAMCTRO-KXGHAPEVSA-N |
手性 SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C |
规范 SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
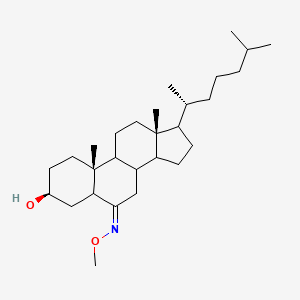
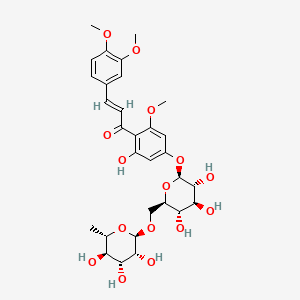


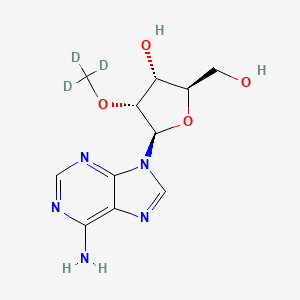
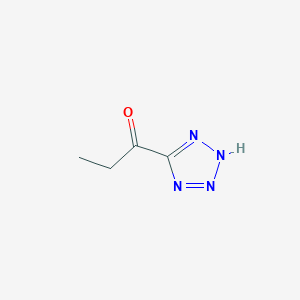
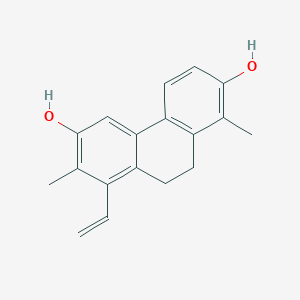
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
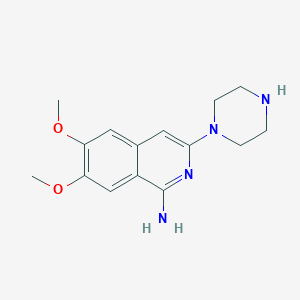
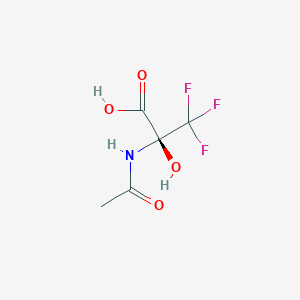
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)
